molecular formula C12H22N2O3 B13515837 Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate

Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate

Cat. No.: B13515837
M. Wt: 242.31 g/mol
InChI Key: PUKZXOXCWPZURL-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate is an organic compound with a complex structure that includes a tert-butyl ester, a methyl group, and a prop-2-en-1-yl carbamoyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl 2-methyl-2-amino propanoate and prop-2-en-1-yl isocyanate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. A suitable solvent such as dichloromethane or tetrahydrofuran is used.

    Procedure: The tert-butyl 2-methyl-2-amino propanoate is dissolved in the solvent, and prop-2-en-1-yl isocyanate is added dropwise with stirring. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic reaction.

    Purification: The product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carbamoyl group.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide for ester substitution.

Major Products

    Oxidation: Epoxides or aldehydes depending on the specific oxidizing agent used.

    Reduction: Amines resulting from the reduction of the carbamoyl group.

    Substitution: New esters formed by replacing the tert-butyl group with other alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esters and carbamoyl groups. It can also serve as a substrate in biochemical assays to investigate enzyme specificity and activity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate involves its interaction with specific molecular targets. The ester and carbamoyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The prop-2-en-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-methyl-2-amino propanoate: Lacks the prop-2-en-1-yl carbamoyl group, making it less reactive in certain transformations.

    Prop-2-en-1-yl isocyanate: A precursor in the synthesis of the target compound, but lacks the ester and methyl groups.

    Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}acetate: Similar structure but with an acetate group instead of a propanoate group.

Uniqueness

Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both ester and carbamoyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 2-methyl-2-(prop-2-enylcarbamoylamino)propanoate

InChI

InChI=1S/C12H22N2O3/c1-7-8-13-10(16)14-12(5,6)9(15)17-11(2,3)4/h7H,1,8H2,2-6H3,(H2,13,14,16)

InChI Key

PUKZXOXCWPZURL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)NC(=O)NCC=C

Origin of Product

United States

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